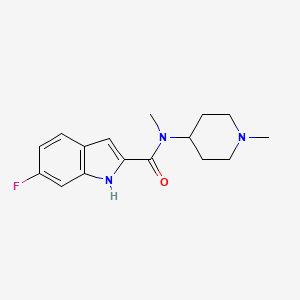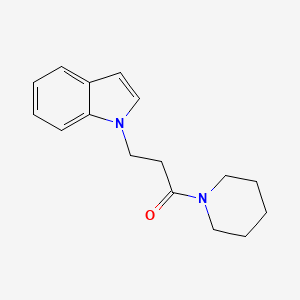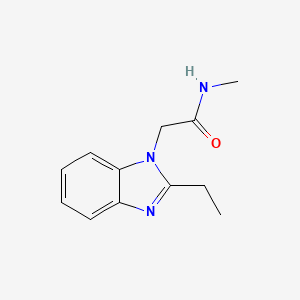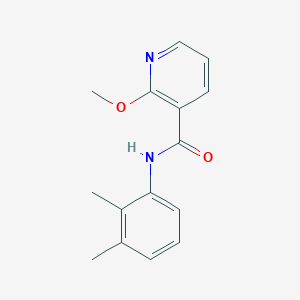
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known as MPPM and has been found to have various biochemical and physiological effects. The synthesis method of MPPM is complex and requires careful attention to detail. In
作用機序
The mechanism of action of MPPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells and inflammation. MPPM has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. MPPM has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
MPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied, making it a well-understood compound. However, MPPM also has some limitations. It is a complex compound, and its synthesis method requires careful attention to detail. It is also expensive to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on MPPM. One direction is to further investigate its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells, but further research is needed to determine its effectiveness as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory treatment. MPPM has been found to have anti-inflammatory effects, but further research is needed to determine its effectiveness as an anti-inflammatory treatment. Finally, future research could investigate the potential of MPPM as an antioxidant and its ability to protect cells from damage caused by free radicals.
Conclusion:
In conclusion, (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. Its synthesis method is complex, and it has been found to have various biochemical and physiological effects. MPPM has potential as a cancer treatment, anti-inflammatory treatment, and as an antioxidant. Further research is needed to determine its effectiveness in these areas.
合成法
The synthesis method of MPPM involves several steps. The first step is the synthesis of 1-methylpyrazol-4-carboxylic acid, which is done by reacting 1-methylpyrazole with ethyl chloroformate. The resulting product is then reacted with piperidine to form (1-Methylpyrazol-4-yl)-piperidine. The final step is the reaction of (1-Methylpyrazol-4-yl)-piperidine with benzaldehyde to form (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone.
科学的研究の応用
MPPM has been extensively researched due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. MPPM has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(1-methylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-8-9(7-11-12)10(14)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMIKWUIKKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)
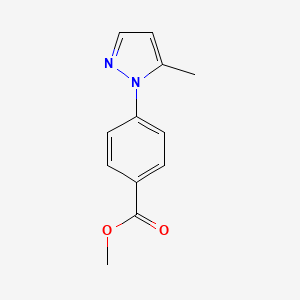

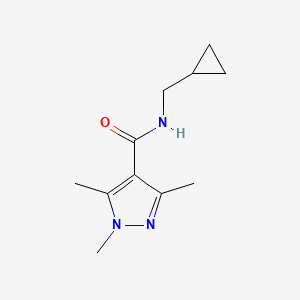
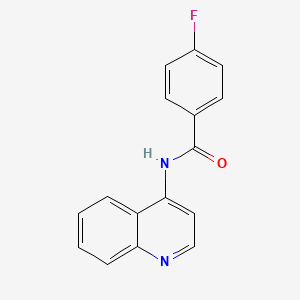
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
